molecular formula C13H7BrN4O7 B3830908 N-(2-bromo-4-nitrophenyl)-2,4-dinitrobenzamide

N-(2-bromo-4-nitrophenyl)-2,4-dinitrobenzamide

Cat. No. B3830908
M. Wt: 411.12 g/mol
InChI Key: JSULNELSKPGYHD-UHFFFAOYSA-N
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Description

N-(2-bromo-4-nitrophenyl)-2,4-dinitrobenzamide, also known as BNPP, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a yellow crystalline powder that is soluble in organic solvents such as acetone and ethanol. BNPP has been used in various areas of research, including biochemistry, pharmacology, and toxicology.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-nitrophenyl)-2,4-dinitrobenzamide is not fully understood. However, it is known that N-(2-bromo-4-nitrophenyl)-2,4-dinitrobenzamide is a potent inhibitor of the enzyme alkaline phosphatase. It binds to the active site of the enzyme and prevents its activity. N-(2-bromo-4-nitrophenyl)-2,4-dinitrobenzamide has also been shown to inhibit other enzymes such as xanthine oxidase and nitric oxide synthase.
Biochemical and Physiological Effects
N-(2-bromo-4-nitrophenyl)-2,4-dinitrobenzamide has been shown to have various biochemical and physiological effects. It has been reported to induce oxidative stress in cells, leading to the production of reactive oxygen species. N-(2-bromo-4-nitrophenyl)-2,4-dinitrobenzamide has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-bromo-4-nitrophenyl)-2,4-dinitrobenzamide in lab experiments is its high potency as an inhibitor of alkaline phosphatase. This allows researchers to use lower concentrations of the compound, reducing the risk of non-specific effects. However, one of the limitations of using N-(2-bromo-4-nitrophenyl)-2,4-dinitrobenzamide is its potential toxicity. It has been reported to cause DNA damage and cell death in some cell types.

Future Directions

For the use of N-(2-bromo-4-nitrophenyl)-2,4-dinitrobenzamide include its development as an anti-cancer agent and its use in the study of drug metabolism.

Scientific Research Applications

N-(2-bromo-4-nitrophenyl)-2,4-dinitrobenzamide has been used in various scientific research applications. One of the most significant uses of N-(2-bromo-4-nitrophenyl)-2,4-dinitrobenzamide is in the study of enzyme kinetics. N-(2-bromo-4-nitrophenyl)-2,4-dinitrobenzamide is a substrate for the enzyme alkaline phosphatase, and its hydrolysis by the enzyme can be monitored spectrophotometrically. This allows researchers to study the kinetics of the enzyme and its inhibitors.
N-(2-bromo-4-nitrophenyl)-2,4-dinitrobenzamide has also been used in the study of drug metabolism. It is a model substrate for the cytochrome P450 enzyme system, which is responsible for the metabolism of many drugs in the body. The metabolism of N-(2-bromo-4-nitrophenyl)-2,4-dinitrobenzamide by this enzyme system can be studied using various techniques such as HPLC and LC-MS.

properties

IUPAC Name

N-(2-bromo-4-nitrophenyl)-2,4-dinitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrN4O7/c14-10-5-7(16(20)21)2-4-11(10)15-13(19)9-3-1-8(17(22)23)6-12(9)18(24)25/h1-6H,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSULNELSKPGYHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrN4O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromo-4-nitrophenyl)-2,4-dinitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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